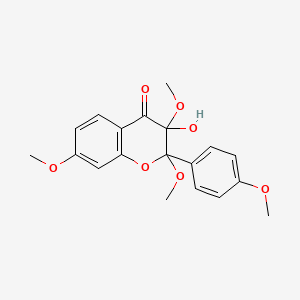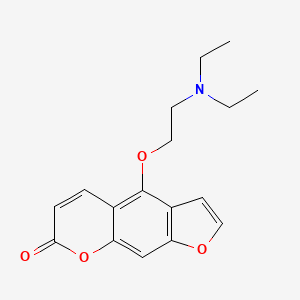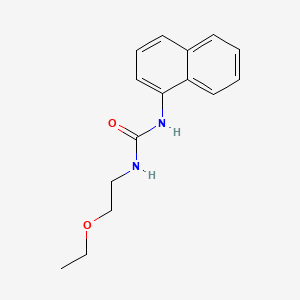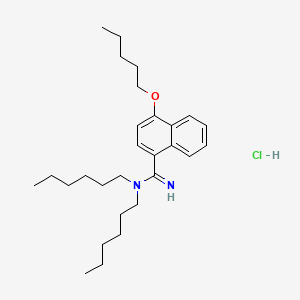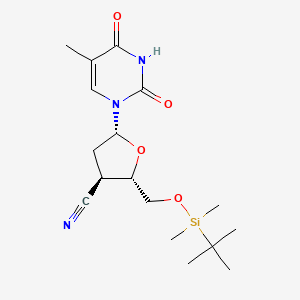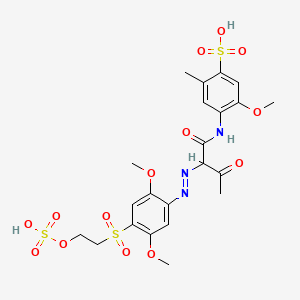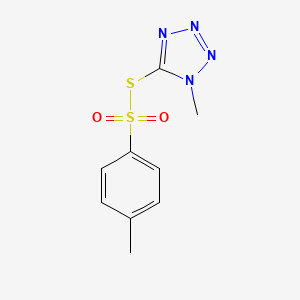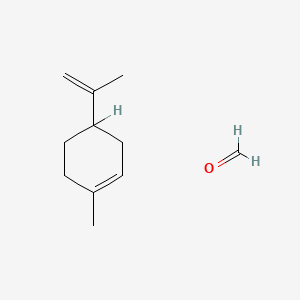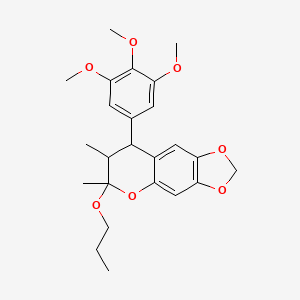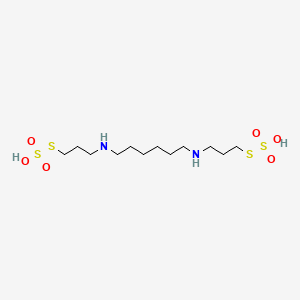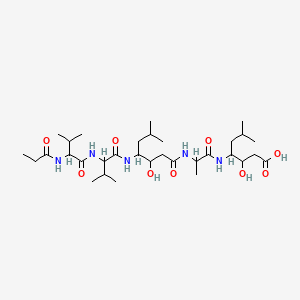
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C13H16O3 It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane typically involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Applications De Recherche Scientifique
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including nucleophiles such as amines and thiols, through covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Methoxyphenoxy)methyl)oxirane: Similar in structure but with a methoxy group instead of a methyl group.
Glycidyl ethers: A broad class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and ability to form strong bonds make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
64777-20-4 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-methyl-2-[[2-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-5-3-4-6-12(11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
Clé InChI |
MRLXKWKTAIIUDP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COC2=CC=CC=C2OCC3(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


